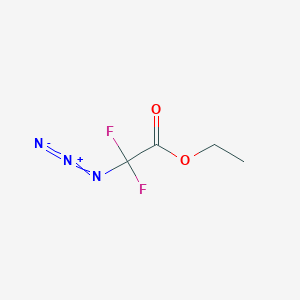










|
REACTION_CXSMILES
|
[N-:1]=[N+:2]=[N-:3].[Na+].Br[C:6]([F:13])([F:12])[C:7]([O:9][CH2:10][CH3:11])=[O:8].O.C(Cl)(Cl)(Cl)F>CS(C)=O>[N:1]([C:6]([F:13])([F:12])[C:7]([O:9][CH2:10][CH3:11])=[O:8])=[N+:2]=[N-:3] |f:0.1|
|


|
Name
|
|
|
Quantity
|
19.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
|
Name
|
|
|
Quantity
|
50.74 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(=O)OCC)(F)F
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
|
Name
|
|
|
Quantity
|
750 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(F)(Cl)(Cl)Cl
|
|
Name
|
( s )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
After stirring at room temperature for 18 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
EXTRACTION
|
|
Details
|
extracted with methylene chloride (4×100 mL)
|
|
Type
|
WASH
|
|
Details
|
The combined extracts were washed with water (4×100 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
DISTILLATION
|
|
Details
|
the filtrate was distilled at atmospheric pressure through an indented (10 cm.) distillation column, at a bath temperature of 77° C.
|
|
Type
|
DISTILLATION
|
|
Details
|
until no more methylene chloride distilled
|
|
Type
|
ADDITION
|
|
Details
|
a mixture of methylene chloride (31 mol %)
|
|
Type
|
CUSTOM
|
|
Details
|
The pure product was obtained as a colorless liquid by distillation under vacuum
|


Reaction Time |
18 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
N(=[N+]=[N-])C(C(=O)OCC)(F)F
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |